molecular formula C21H19N3O3 B607162 DMX-5804 CAS No. 2306178-56-1

DMX-5804

Numéro de catalogue: B607162
Numéro CAS: 2306178-56-1
Poids moléculaire: 361.401
Clé InChI: FUSHFOGORKZNNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cardiovascular Research

DMX-5084 has shown significant promise in enhancing the survival of cardiomyocytes derived from human stem cells. In preclinical models, it has been observed to reduce infarct size and improve outcomes following ischemic events. The compound's ability to mitigate ischemia-reperfusion injury positions it as a potential therapeutic agent for cardiovascular diseases.

Cell Death Suppression

The compound effectively suppresses cell death across various models, including mouse myocardial infarction and engineered human heart tissues. In studies involving different dosages, DMX-5084 demonstrated a dose-dependent effect on YAP phosphorylation, indicating its potential for therapeutic applications in regenerative medicine.

Cancer Research

While primarily focused on cardiovascular applications, the inhibition of MAP4K4 by DMX-5084 also suggests potential applications in oncology. By modulating pathways involved in cell proliferation and survival, DMX-5084 could be explored as a treatment option for cancers where MAP4K4 is implicated.

Preclinical Studies on Cardiomyocyte Survival

In a series of experiments, researchers administered DMX-5084 to animal models following induced myocardial infarction. Results indicated a significant reduction in cardiac cell death and improved functional recovery post-injury. The compound was administered at varying doses (0.5 mg/kg to 10 mg/kg), with optimal effects noted at mid-range dosages.

Comparative Studies with Other Inhibitors

DMX-5084 was compared with other MAPK inhibitors such as GNE-495 and MK2-IN-1 hydrochloride. While GNE-495 exhibited similar inhibitory effects on MAP4K4, DMX-5084 demonstrated superior efficacy in enhancing cardiomyocyte viability in vitro and in vivo models.

Summary of Findings

Application AreaKey FindingsReferences
Cardiovascular ResearchReduces infarct size; enhances cardiomyocyte survival
Cell Death SuppressionSuppresses cell death in myocardial infarction models
Cancer ResearchPotential for treating cancers linked to MAP4K4

Mécanisme D'action

Target of Action

DMX-5804, also known as DMX-5084, is a potent, orally active, and selective inhibitor of the stress-activated kinase MAP4K4 . The primary targets of this compound are MAP4K4, MAP4K6, and MAP4K7 . These kinases are part of the Misshapen subfamily of ste20 kinases homologs and play a crucial role in various cellular processes, including cell proliferation and differentiation .

Mode of Action

This compound acts by inhibiting the activity of MAP4K4, MAP4K6, and MAP4K7 . These kinases are known to repress YAP activity in mammalian Müller glia (MG), thereby restricting their ability to be reprogrammed . By inhibiting these kinases, this compound allows MG to regain their ability to proliferate and enter into a retinal progenitor cell (RPC)-like state after NMDA-induced retinal damage .

Biochemical Pathways

The inhibition of MAP4K4, MAP4K6, and MAP4K7 by this compound leads to an increase in YAP activity in MG . This results in the MG’s ability to proliferate and differentiate into RPC-like cells . Moreover, spontaneous trans-differentiation of MG into retinal neurons expressing both amacrine and retinal ganglion cell (RGC) markers occurs after inhibitor withdrawal .

Pharmacokinetics

This compound has been developed for intravenous testing in large-mammal myocardial infarction (MI) models . A soluble, rapidly cleaved pro-drug of this compound, known as DMX-10001, was used for these tests . This compound concentrations exceeded fivefold the levels that rescued human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and reduced infarct size in mice after oral dosing with this compound itself .

Result of Action

This compound suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . It enhances cardiomyocyte survival and reduces ischemia-reperfusion injury in mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, NMDA-induced retinal damage can trigger the reprogramming capacity of MG, which is enhanced by this compound . .

Analyse Biochimique

It has been studied for its role in suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .

Biochemical Properties

DMX-5804 interacts with the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . This compound is more potent on human MAP4K4 with a pIC50 of 8.55 than MINK1/MAP4K6 and TNIK/MAP4K7 with pIC50 of 8.18 and 7.96, respectively .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the stress-activated kinase MAP4K4. This inhibition suppresses cell death in various cell types and tissues .

Temporal Effects in Laboratory Settings

It has been shown to suppress cell death in various cell types and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, an escalating dose-response assay showed that this compound blocked YAP phosphorylation in the neuroretina at 6 hours after intraperitoneal (i.p.) injection (dose range: 0.5 mg/kg to 10 mg/kg) .

Metabolic Pathways

It is known to inhibit the stress-activated kinase MAP4K4 .

Analyse Des Réactions Chimiques

Activité Biologique

DMX-5084 is a selective inhibitor of the MAP4K4 kinase, which has garnered attention for its potential therapeutic applications, particularly in cardioprotection and other cellular processes. This article delves into the biological activity of DMX-5084, highlighting its mechanisms of action, research findings, and implications for future therapeutic strategies.

Overview of MAP4K4 and DMX-5084

MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase 4) is involved in various cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Inhibition of MAP4K4 has been associated with cardioprotective effects, particularly in models of myocardial infarction (MI). DMX-5084 is designed to selectively inhibit this kinase, thereby modulating the pathways that lead to cell death during ischemic events.

The primary mechanism by which DMX-5084 exerts its biological effects is through the inhibition of MAP4K4, which leads to:

  • Reduction in Apoptosis : DMX-5084 has been shown to suppress cell death in various models, including human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and engineered heart tissues .
  • Cardioprotection : In preclinical studies involving pig models of MI, DMX-5084 demonstrated a capacity to reduce infarct size (IS) when administered prior to reperfusion. However, a related pro-drug (DMX-10001) did not achieve significant results despite high concentrations .

Preclinical Studies

  • In Vitro Studies : DMX-5084 was tested on hPSC-CMs and showed promising results in reducing apoptosis induced by hypoxic conditions.
  • In Vivo Studies : A study involving swine subjected to MI demonstrated that while DMX-10001 (a pro-drug form) did not significantly reduce IS, it did achieve concentrations exceeding those that were effective in mouse models .

Case Studies

A notable case study involved the administration of DMX-10001 in a randomized trial with 36 swine. Despite achieving high plasma concentrations, the expected reduction in IS was not observed. The study highlighted the complexity of translating findings from small animal models to larger mammals .

Data Table: Efficacy of DMX-5084 in Various Models

Study TypeModelResultReference
In VitrohPSC-CMsReduced apoptosis under hypoxia
In VivoSwine MI ModelNo significant reduction in IS
PharmacokineticsPro-drug (DMX-10001)High concentrations achieved

Future Directions

The ongoing research into DMX-5084 suggests several potential avenues for future studies:

  • Clinical Trials : Further clinical trials are necessary to evaluate the efficacy and safety of DMX-5084 in human subjects.
  • Combination Therapies : Investigating the effects of combining DMX-5084 with other cardioprotective agents may yield synergistic benefits.
  • Mechanistic Studies : Detailed mechanistic studies are needed to fully understand how MAP4K4 inhibition translates into cardioprotection.

Propriétés

IUPAC Name

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHFOGORKZNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of DMX-5804 in the context of cardiac injury?

A: this compound functions as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) [, ]. Research suggests that during oxygen deprivation (hypoxia), MAP4K4 becomes upregulated and triggers signaling pathways that lead to cardiomyocyte death []. By inhibiting MAP4K4, this compound disrupts this cascade, promoting cardiomyocyte survival and potentially reducing infarct size following cardiac injury [].

Q2: What evidence supports the potential of this compound as a cardioprotective agent?

A: Studies utilizing human stem cell-derived cardiomyocytes have demonstrated that this compound can effectively block MAP4K4 activity, leading to improved cell viability and functionality under hypoxic conditions []. Additionally, preclinical studies in mouse models showed a reduction in infarct size following cardiac injury when this compound was administered [].

Q3: Beyond its role in cardiac injury, are there other areas of research involving MAP4K4 and this compound?

A: Studies indicate that MAP4K4 plays a role in exacerbating cardiac microvascular injury in the context of diabetes by influencing the modification of Dynamin-related protein 1 (Drp1) []. Furthermore, research suggests that MAP4K4 activity is modulated by RhoA in vascular smooth muscle cells, influencing the development of abdominal aortic aneurysms []. These findings suggest that this compound, as a MAP4K4 inhibitor, may hold therapeutic potential in other cardiovascular diseases beyond myocardial infarction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.